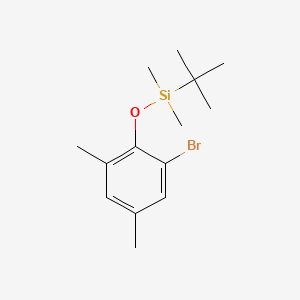
(2-Bromo-4,6-dimethylphenoxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4,6-dimethylphenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a brominated phenoxy group attached to a tert-butyl dimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,6-dimethylphenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-4,6-dimethylphenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Bromo-4,6-dimethylphenol+tert-butyldimethylsilyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4,6-dimethylphenoxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenoxy group can be oxidized under certain conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typical reducing agents.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: The major product is the corresponding phenoxy compound without the bromine atom.
Scientific Research Applications
(2-Bromo-4,6-dimethylphenoxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the selective N-alkylation of indoles and other heterocycles.
Materials Science: The compound can be used in the synthesis of silane-modified polymers and materials with unique properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of (2-Bromo-4,6-dimethylphenoxy)(tert-butyl)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound suitable for substitution reactions. The tert-butyl dimethylsilyl group provides steric protection, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromoethoxy)-tert-butyldimethylsilane
- (4-Bromophenoxy)-tert-butyldimethylsilane
- 2-Bromo-4,6-di-tert-butylphenol
Uniqueness
(2-Bromo-4,6-dimethylphenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and tert-butyl dimethylsilyl groups, which confer distinct reactivity and stability. This combination makes it particularly useful in selective organic transformations and the synthesis of complex molecules.
Properties
Molecular Formula |
C14H23BrOSi |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(2-bromo-4,6-dimethylphenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H23BrOSi/c1-10-8-11(2)13(12(15)9-10)16-17(6,7)14(3,4)5/h8-9H,1-7H3 |
InChI Key |
DQFZPPBLSWVOCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















